molecular formula C28H27NO8 B12388855 eIF4A3-IN-9

eIF4A3-IN-9

货号: B12388855
分子量: 505.5 g/mol
InChI 键: NDSAJVZNWSEAEP-BIKHGDPZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of eIF4A3-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

eIF4A3-IN-9 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, leading to structurally diverse products .

作用机制

eIF4A3-IN-9 exerts its effects by specifically binding to eIF4A3, inhibiting its ATPase and RNA helicase activities. This inhibition disrupts the formation and function of the exon junction complex, leading to altered splicing and stability of precursor messenger RNAs. The compound affects various molecular targets and pathways, including the PI3K–AKT–ERK1/2–P70S6K signaling pathway, which is involved in cell proliferation, survival, and autophagy .

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique in its specific targeting of eIF4A3, distinguishing it from inhibitors of other eukaryotic initiation factors. Its ability to modulate the exon junction complex and influence RNA splicing and stability makes it a valuable tool for studying post-transcriptional gene regulation and developing potential therapeutic strategies .

属性

分子式

C28H27NO8

分子量

505.5 g/mol

IUPAC 名称

methyl (1R,2R,3S,3aR,8bS)-6-carbamoyl-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C28H27NO8/c1-34-18-11-9-17(10-12-18)28-22(15-7-5-4-6-8-15)21(26(32)36-3)24(30)27(28,33)23-19(35-2)13-16(25(29)31)14-20(23)37-28/h4-14,21-22,24,30,33H,1-3H3,(H2,29,31)/t21-,22-,24-,27+,28+/m1/s1

InChI 键

NDSAJVZNWSEAEP-BIKHGDPZSA-N

手性 SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)C(=O)N)O)O)C(=O)OC)C5=CC=CC=C5

规范 SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C(=O)N)O)O)C(=O)OC)C5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。